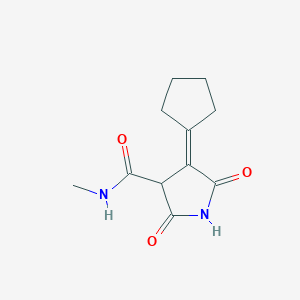
Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodoquinolin-7-yl diethylcarbamate: is a chemical compound with the molecular formula C14H15IN2O2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 8th position and a diethylcarbamate group at the 7th position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinolin-7-yl diethylcarbamate typically involves the iodination of quinoline derivatives followed by the introduction of the diethylcarbamate group. One common method includes:
Iodination: Starting with 7-hydroxyquinoline, the compound is iodinated using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium.
Carbamoylation: The iodinated product is then reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine to form 8-Iodoquinolin-7-yl diethylcarbamate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 8-Iodoquinolin-7-yl diethylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 8-aminoquinolin-7-yl diethylcarbamate.
Substitution: Formation of 8-substituted quinolin-7-yl diethylcarbamate derivatives.
科学的研究の応用
Chemistry: 8-Iodoquinolin-7-yl diethylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 8-Iodoquinolin-7-yl diethylcarbamate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 8-Iodoquinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets. The iodine atom and the diethylcarbamate group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
- 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate
- 7-Bromo-8-iodoquinolin-5-yl diethylcarbamate
- 6-Fluoro-8-iodoquinolin-7-yl diethylcarbamate
Comparison: Compared to similar compounds, 8-Iodoquinolin-7-yl diethylcarbamate is unique due to the specific positioning of the iodine atom and the diethylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. The presence of different halogen atoms (chlorine, bromine, fluorine) in similar compounds can lead to variations in reactivity, binding affinity, and overall biological activity.
特性
CAS番号 |
829666-50-4 |
|---|---|
分子式 |
C14H15IN2O2 |
分子量 |
370.19 g/mol |
IUPAC名 |
(8-iodoquinolin-7-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(18)19-11-8-7-10-6-5-9-16-13(10)12(11)15/h5-9H,3-4H2,1-2H3 |
InChIキー |
IBKAJUWJNYLXFE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
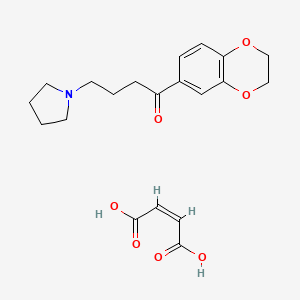
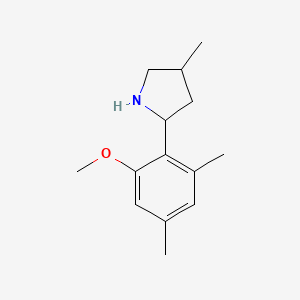


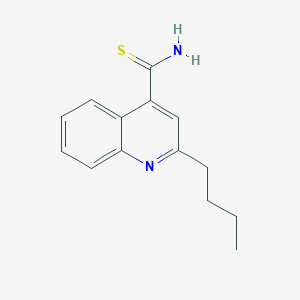
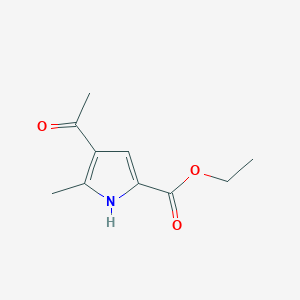
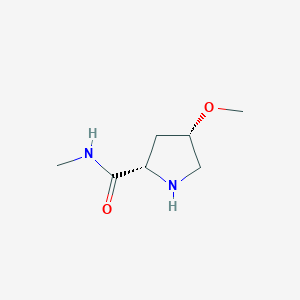

![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)
